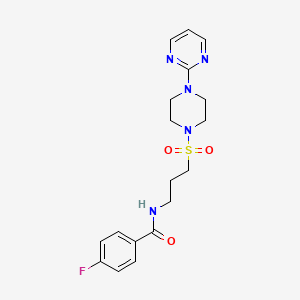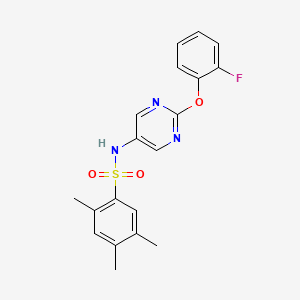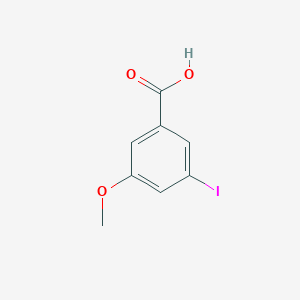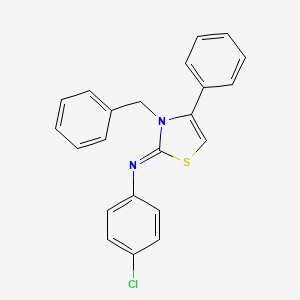![molecular formula C13H19FN4O4S B2634611 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034594-15-3](/img/structure/B2634611.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea is a complex organic molecule featuring a unique combination of functional groups. These contribute to its distinct chemical properties and applications across various fields including medicinal chemistry, materials science, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multiple steps, each carefully designed to introduce specific functional groups:
Starting Materials: Fluoro-methyl substituted benzo-thiadiazole and suitable ethylene and methoxyethyl precursors.
Key Steps:
Nucleophilic substitution: reactions to introduce fluoro and methyl groups.
Amidation: to form the urea moiety.
Reaction Conditions: Usually carried out under controlled temperatures (0°C to 50°C) using polar aprotic solvents (like DMF or DMSO). Catalysts such as bases (e.g., triethylamine) may be employed.
Industrial Production Methods
For large-scale production, optimization of reaction conditions for yield and purity is critical:
Continuous Flow Reactors: Preferred for consistent quality and efficiency.
Solvent Recycling: Implemented to minimize environmental impact and reduce costs.
化学反应分析
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea undergoes several types of reactions:
Types of Reactions
Oxidation: Introduces additional oxygen functionalities, enhancing reactivity.
Reduction: Converts nitro groups to amines or other reduced forms.
Substitution: Fluoro and methyl groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Use of strong oxidizers like KMnO4 or H2O2.
Reduction: Employing reducing agents like LiAlH4 or NaBH4.
Substitution: Utilizing nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products
From oxidation: Dioxides or carboxylic acids.
From reduction: Amines or hydroxy derivatives.
From substitution: Substituted ureas or thiadiazoles.
科学研究应用
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea has diverse applications:
Chemistry
As a building block in the synthesis of complex organic molecules.
In catalytic processes for improving reaction efficiencies.
Biology
Potential biological marker due to its unique functional groups.
Investigation into its bioactivity and interactions with biological macromolecules.
Medicine
Drug development: : Potential precursor or intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer science: : Incorporation into polymers to modify properties.
Material science: : As a component in advanced materials with unique electronic properties.
作用机制
Molecular Targets and Pathways
The compound’s mechanism of action involves interaction with molecular targets such as:
Enzymes: : Modifying enzymatic activity through binding.
Receptors: : Altering receptor functionality, particularly in neurological pathways.
Pathways influenced by the compound include signal transduction and metabolic processes, potentially impacting cell growth and differentiation.
相似化合物的比较
Similar Compounds
1-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea
1-(2-(6-bromo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea
Highlighting Uniqueness
The fluoro group enhances reactivity and influences the compound’s chemical behavior more than chloro or bromo analogs.
The methyl group contributes to steric hindrance, affecting interactions with biological targets differently than its counterparts.
Conclusion
The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea stands out due to its unique functional groups and versatile applications. Its preparation methods, reactivity, and scientific relevance make it a fascinating subject for research and industrial applications.
属性
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O4S/c1-17-11-4-3-10(14)9-12(11)18(23(17,20)21)7-5-15-13(19)16-6-8-22-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBIRAGOXLOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)

![2-[(Thien-2-ylmethoxy)methyl]oxirane](/img/structure/B2634533.png)
![Morpholino[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2634534.png)
![5-TERT-BUTYL-3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2634536.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2634539.png)
![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)
